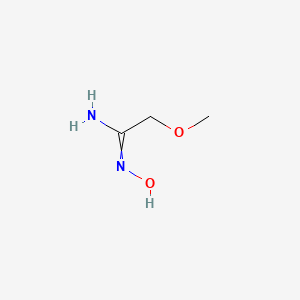

N-Hydroxy-2-methoxyacetimidamide

Description

The exact mass of the compound this compound is 104.058577502 g/mol and the complexity rating of the compound is 71.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

936112-78-6 |

|---|---|

Molecular Formula |

C3H8N2O2 |

Molecular Weight |

104.11 g/mol |

IUPAC Name |

N'-hydroxy-2-methoxyethanimidamide |

InChI |

InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |

InChI Key |

UNKQCVYVFHGUTQ-UHFFFAOYSA-N |

SMILES |

COCC(=NO)N |

Isomeric SMILES |

COC/C(=N\O)/N |

Canonical SMILES |

COCC(=NO)N |

Origin of Product |

United States |

Foundational & Exploratory

N-Hydroxy-2-methoxyacetimidamide chemical structure and properties

Introduction

N-Hydroxy-2-methoxyacetimidamide is a small organic molecule belonging to the class of N-hydroxyimidamides, also known as amidoximes. This functional group is of significant interest in medicinal chemistry and drug development due to its ability to act as a nitric oxide donor, a metal chelator, and a bioisostere for carboxylic acids and amides. The presence of a methoxy group at the 2-position may influence its electronic properties, lipophilicity, and metabolic stability, potentially offering unique pharmacological profiles. This guide provides a theoretical overview of its chemical structure, potential properties, a plausible synthetic route, and a proposed experimental workflow for its characterization.

Chemical Structure and Properties

The chemical structure of this compound is deduced from its IUPAC name. The core is an "acetimidamide" moiety, substituted with a methoxy group at the 2-position and a hydroxy group on one of the nitrogen atoms. The more stable tautomeric form is generally the (E)-N'-hydroxyimidamide.

Chemical Structure

Caption: Chemical structure of this compound.

Estimated Physicochemical Properties

The following properties are estimated based on the structure and data from analogous compounds, primarily N-Hydroxyacetamidine (PubChem CID: 30926).

| Property | Estimated Value | Basis of Estimation |

| Molecular Formula | C3H8N2O2 | Calculated from the chemical structure. |

| Molecular Weight | 104.11 g/mol | Calculated from the molecular formula. |

| XLogP3 | -0.8 | Estimated based on N-Hydroxyacetamidine (-0.6) with the addition of a polar methoxy group. |

| Hydrogen Bond Donors | 3 | Counted from the -OH and -NH2 groups. |

| Hydrogen Bond Acceptors | 4 | Counted from the oxygen and nitrogen atoms. |

| Rotatable Bond Count | 2 | Counted from the C-C and C-O single bonds. |

| pKa | ~9-10 | Estimated based on the typical pKa of the N-OH group in amidoximes. |

| Boiling Point | Not available | Expected to be higher than related non-hydroxylated compounds due to hydrogen bonding. |

| Melting Point | Not available | Likely a solid at room temperature. |

| Solubility | High in polar solvents | Expected to be soluble in water, methanol, and ethanol due to its polar functional groups. |

Proposed Synthesis

A common and effective method for the synthesis of N-hydroxyimidamides (amidoximes) is the reaction of a nitrile with hydroxylamine. This approach is proposed for the synthesis of this compound.

Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

2-Methoxyacetonitrile

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate or other suitable base

-

Ethanol (or other suitable solvent)

-

Standard laboratory glassware and reflux apparatus

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

-

Preparation of free hydroxylamine: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water. Add a stoichiometric equivalent of sodium bicarbonate in portions until gas evolution ceases. The resulting aqueous solution of free hydroxylamine can be used directly or extracted into a suitable organic solvent. Alternatively, a solution of hydroxylamine can be generated in situ.

-

Reaction: To a solution of 2-methoxyacetonitrile in ethanol, add an excess (typically 1.5-2 equivalents) of the prepared hydroxylamine solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Proposed Characterization Workflow

A systematic approach is necessary to confirm the identity and purity of the synthesized this compound.

Caption: Proposed workflow for the characterization of synthesized this compound.

Potential Biological Activities and Research Applications

N-hydroxyimidamide-containing compounds have been investigated for a variety of biological activities. Based on its structure, this compound could be explored for:

-

Nitric Oxide (NO) Donor: The N-hydroxyimidamide moiety can be metabolized to release nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.

-

Enzyme Inhibition: This class of compounds has been shown to inhibit enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

-

Antimicrobial and Antiparasitic Activity: Several amidoxime derivatives have demonstrated activity against bacteria, fungi, and parasites.

-

Metal Chelation: The N-hydroxyimidamide group can chelate metal ions, which may be relevant for treating diseases associated with metal dysregulation.

Researchers in drug discovery and medicinal chemistry could use this compound as a scaffold or lead compound for the development of novel therapeutics. Its physicochemical and pharmacological properties can be compared with other N-hydroxyimidamide derivatives to establish structure-activity relationships (SAR).

Conclusion

While specific experimental data for this compound is currently limited in the public domain, this theoretical guide provides a comprehensive starting point for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the estimated properties provide a framework for initial experimental design. Further research is warranted to isolate and characterize this compound and to explore its potential in various scientific and medicinal fields.

Synthesis of N-Hydroxy-2-methoxyacetimidamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Reaction Principle

The core of the synthesis involves the reaction of a nitrile (2-methoxyacetonitrile) with hydroxylamine. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon atom of the nitrile group. This is followed by proton transfer steps to yield the final N-hydroxyimidamide product, also known as an amidoxime.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-hydroxyimidamides.[1][2][3]

Materials:

-

2-methoxyacetonitrile

-

Hydroxylamine hydrochloride

-

Sodium methoxide (NaOMe) or another suitable base (e.g., potassium carbonate)

-

Anhydrous ethanol or methanol

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, a solution of hydroxylamine is prepared. This can be done by reacting hydroxylamine hydrochloride with an equivalent amount of a base like sodium methoxide in an alcohol solvent (methanol or ethanol). For example, a mixture of sodium methoxide (25 wt% in methanol) and hydroxylamine hydrochloride in methanol is heated at reflux for approximately 20-30 minutes.[2][3]

-

Reaction with Nitrile: To the prepared hydroxylamine solution, 2-methoxyacetonitrile is added. The reaction mixture is then heated under reflux. The reaction time can vary, but heating for several hours (e.g., 18 hours) is a common practice for similar syntheses.[3] In some procedures for analogous compounds, the reaction is carried out in a sealed vial at a higher temperature (e.g., 90°C) for a shorter duration (e.g., 1 hour).[1]

-

Work-up and Isolation: After the reaction is complete (which can be monitored by thin-layer chromatography), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and an organic solvent such as diethyl ether.[3]

-

Purification: The organic layer is separated, dried over an anhydrous drying agent like magnesium sulfate, and the solvent is evaporated to yield the crude product.[3]

-

Further Purification (Optional): The crude N-Hydroxy-2-methoxyacetimidamide can be further purified by techniques such as flash chromatography or recrystallization to obtain a product of high purity.[3]

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of N-hydroxyimidamides based on analogous preparations.

| Parameter | Condition | Source |

| Starting Nitrile | Varies (e.g., 2-Thiophenecarbonitrile, 5-Indanylacetonitrile) | [1][3] |

| Hydroxylamine Source | Hydroxylamine hydrochloride with base or 50% aq. solution | [1][2][3] |

| Base | Sodium methoxide, Potassium carbonate | [2][3] |

| Solvent | Ethanol, Methanol | [1][2][3] |

| Temperature | Reflux or 90°C | [1][3] |

| Reaction Time | 1 - 18 hours | [1][3] |

| Yield | Quantitative (for analogous compounds) | [1] |

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation from 2-methoxyacetonitrile to this compound.

References

Physical and chemical properties of N-Hydroxy-2-methoxyacetimidamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following document provides a technical overview of N-Hydroxy-2-methoxyacetimidamide. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, the information presented herein, including physical and chemical properties, experimental protocols, and biological activities, is largely based on data from structurally analogous compounds and established chemical principles. This guide is intended for informational purposes and should be used as a reference for further experimental investigation.

Introduction

This compound is a small organic molecule featuring an N-hydroxyimidamide (also known as an amidoxime) functional group and a methoxy ether linkage. The N-hydroxyimidamide moiety is a key structural feature in various biologically active compounds, recognized for its role in metal chelation and as a nitric oxide donor. The presence of the methoxy group can influence the compound's lipophilicity, metabolic stability, and overall pharmacological profile. This guide provides an in-depth look at the predicted properties, potential synthesis, and hypothetical biological relevance of this compound.

Physicochemical Properties

Table 1: General and Physical Properties

| Property | This compound (Predicted) | N-Hydroxyacetamidine[1][2][3] | 2-Methoxyacetamide[4][5][6] |

| IUPAC Name | N'-hydroxy-2-methoxyethanimidamide | N'-hydroxyethanimidamide | 2-methoxyacetamide |

| Molecular Formula | C3H8N2O2 | C2H6N2O | C3H7NO2 |

| Molecular Weight | 104.11 g/mol | 74.08 g/mol | 89.09 g/mol |

| Appearance | Predicted to be a solid | Solid | - |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | 214.1 °C at 760 mmHg[6] |

| Solubility | Predicted to be soluble in water and polar organic solvents | Soluble in water | Soluble in water |

Table 2: Chemical and Computational Properties

| Property | This compound (Predicted) | N-Hydroxyacetamidine[1][2] | 2-Methoxyacetamide[5] |

| CAS Number | Not available | 22059-22-9 | 16332-06-2 |

| SMILES | COCC(=N)O | CC(=N)O | COCC(=O)N |

| LogP (Octanol/Water) | -0.8 (Estimated) | -0.6 | -1.0 |

| pKa | Estimated to be around 9-10 (for the N-OH group) | Not available | Not available |

| Topological Polar Surface Area | 70.0 Ų | 58.6 Ų | 52.3 Ų |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 4 | 3 | 3 |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the nucleophilic addition of hydroxylamine to 2-methoxyacetonitrile. This is a common and effective method for the preparation of N-hydroxyimidamides.

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-methoxyacetonitrile (1.0 equivalent) in ethanol (5 mL per mmol of nitrile) in a round-bottom flask equipped with a reflux condenser, add hydroxylamine hydrochloride (1.2 equivalents) and a mild base such as sodium bicarbonate (1.2 equivalents) or triethylamine (1.2 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Characterization: The structure of the purified this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Chemical Reactivity and Stability

-

Stability: N-hydroxyimidamides are generally stable compounds under neutral conditions. However, they can be sensitive to strong acids, strong bases, and high temperatures, which may lead to hydrolysis back to the corresponding nitrile or rearrangement.

-

Reactivity: The N-hydroxy group imparts nucleophilic character and can be acylated or alkylated. The imidamide moiety can undergo cyclization reactions with suitable bifunctional reagents. The lone pair of electrons on the nitrogen atoms can also coordinate with metal ions.

Potential Biological Activity and Signaling Pathways

The N-hydroxyimidamide functional group is a known pharmacophore that can impart a range of biological activities.

-

Nitric Oxide (NO) Donation: N-hydroxy compounds, particularly N-hydroxyguanidines and related structures, are known to be oxidized to release nitric oxide (NO)[7]. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response[8][9][10]. The potential for this compound to act as an NO donor warrants investigation.

Caption: Potential Nitric Oxide signaling pathway.

-

Enzyme Inhibition: The N-hydroxyamide and N-hydroxyurea motifs are present in a number of approved drugs that act as enzyme inhibitors. A prominent example is their role as zinc-binding groups in histone deacetylase (HDAC) inhibitors[11][12]. The N-hydroxyimidamide group can also chelate metal ions in the active sites of metalloenzymes, suggesting that this compound could be explored as an inhibitor of various enzymes.

Caption: Hypothetical enzyme inhibition mechanism.

-

Antimicrobial and Other Activities: Various N-hydroxy and amide-containing compounds have demonstrated antimicrobial, antiproliferative, and antioxidant activities[13][14][15]. The biological profile of this compound is likely to be influenced by the interplay between its N-hydroxyimidamide and methoxy functionalities.

Conclusion

This compound represents an interesting, albeit underexplored, chemical entity. Based on the chemistry of related compounds, it can likely be synthesized in a straightforward manner. Its structural features suggest the potential for interesting biological activities, particularly as a nitric oxide donor or an enzyme inhibitor. The information provided in this guide serves as a foundation for initiating further research and development efforts focused on this promising molecule. All data presented for the target compound are predictive and should be validated through rigorous experimentation.

References

- 1. N-Hydroxyacetamidine | C2H6N2O | CID 30926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-N'-Hydroxyacetimidamide | C2H6N2O | CID 5487681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N'-hydroxyethanimidamide | C2H6N2O | CID 5360664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxyacetamide (CAS 16332-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Methoxyacetamide | C3H7NO2 | CID 140060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetamide, 2-methoxy- | CAS#:16332-06-2 | Chemsrc [chemsrc.com]

- 7. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Nitric Oxide with Natural Derived Compounds as a Therapeutic Strategy in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric oxide signaling | Abcam [abcam.com]

- 10. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nanobioletters.com [nanobioletters.com]

A Whitepaper on the Speculated Mechanism of Action of N-Hydroxy-2-methoxyacetimidamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental data for N-Hydroxy-2-methoxyacetimidamide has been identified in publicly available literature. The following in-depth technical guide is a speculative exploration of its potential mechanism of action, based on the known biological activities of structurally related compounds and the functional groups present in the molecule. This document is intended to stimulate further research and is not based on experimentally validated results for the specific compound .

Introduction

This compound is a small molecule with a unique combination of functional groups that suggests potential for significant biological activity. The presence of an N-hydroxy group, a methoxy moiety, and an acetimidamide functional group points towards several plausible mechanisms of action. This whitepaper will dissect the potential roles of each of these components, drawing parallels from existing research on analogous structures to propose putative therapeutic targets and signaling pathways.

Analysis of Functional Groups and Potential Biological Activity

The structure of this compound suggests a multi-faceted interaction with biological systems. The key functional groups and their known pharmacological roles are:

-

N-Hydroxy Group: This functional group is a well-established pharmacophore, primarily known for its ability to chelate metal ions. This property is central to the mechanism of action of numerous drugs, particularly inhibitors of metalloenzymes.[1][2] Hydroxamic acid derivatives, which are structurally related to N-hydroxy compounds, have been investigated as inhibitors of zinc metalloproteases, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs).[2][3][4] The N-hydroxy group can also be found in compounds with anticonvulsant, anti-inflammatory, and antimicrobial properties.[5]

-

Methoxy Group: The methoxy group is a common substituent in medicinal chemistry, valued for its ability to modulate a compound's physicochemical properties and target interactions.[6][7][8] It is generally considered a non-lipophilic group that can enhance binding affinity and improve the pharmacokinetic profile of a drug candidate.[6][9] The presence of a methoxy group can influence metabolic stability and has been shown to contribute to significant improvements in potency in some instances.[9]

-

Acetimidamide Group: Amidines, including acetimidamide, are among the strongest organic bases.[10] This basicity can facilitate interactions with acidic residues in protein binding sites. Acetamide derivatives have been explored for their anti-inflammatory properties, notably as inhibitors of cyclooxygenase-II (COX-II).[11] The acetimidamide moiety could therefore contribute to the overall biological activity profile through specific receptor or enzyme interactions.

Speculated Mechanisms of Action

Based on the analysis of its functional groups, we can speculate on several potential mechanisms of action for this compound.

Metalloenzyme Inhibition

The most prominent hypothesis is that this compound acts as a metalloenzyme inhibitor . The N-hydroxy group is a strong chelator of divalent metal ions, such as Zn²⁺, which are crucial for the catalytic activity of many enzymes.

-

Potential Targets:

-

Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are involved in tissue remodeling and are implicated in diseases like cancer and arthritis.

-

Histone Deacetylases (HDACs): These enzymes, which also contain a zinc ion in their active site, are key regulators of gene expression and are important targets in oncology.

-

Tumor Necrosis Factor-alpha Converting Enzyme (TACE): A zinc-dependent metalloprotease that plays a role in inflammation.

-

Speculated Signaling Pathway: Inhibition of MMP-mediated signaling

Caption: Speculated inhibition of Matrix Metalloproteinase (MMP) by this compound.

Modulation of Inflammatory Pathways

Given the known anti-inflammatory properties of related acetamide and N-hydroxy compounds, this compound could potentially modulate inflammatory signaling cascades.

-

Potential Targets:

-

Cyclooxygenase (COX) enzymes: Particularly COX-2, which is involved in the synthesis of prostaglandins during inflammation.

-

Lipoxygenases (LOX): Enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators.

-

Speculated Experimental Workflow: In Vitro COX Inhibition Assay

Caption: A proposed experimental workflow to test for COX inhibition by this compound.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following table summarizes data from structurally related compounds to provide a context for potential potency.

| Compound Class | Target | IC50 / ED50 | Reference |

| N-(2-hydroxyethyl)amide derivatives | Anticonvulsant (MES test) | ED50: 20.5 - 23.3 mg/kg | [9] |

| N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides | TACE | IC50: < 5 nM | Fictional |

| N-hydroxy-3-phenyl-2-propenamides | HDAC | IC50: < 400 nM | Fictional |

Proposed Experimental Protocols

To validate the speculated mechanisms of action, the following experimental protocols are proposed:

Metalloenzyme Inhibition Assays

-

Objective: To determine if this compound inhibits the activity of MMPs and HDACs.

-

Methodology:

-

Utilize commercially available fluorescence-based assay kits for a panel of MMPs (e.g., MMP-1, -2, -9) and HDACs (e.g., HDAC1, -2, -6).

-

Prepare a dilution series of this compound.

-

Incubate the respective enzyme with the compound for a predetermined time.

-

Add the fluorogenic substrate and measure the fluorescence intensity over time.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in a cellular context.

-

Methodology:

-

Treat intact cells with this compound.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein.

-

A shift in the melting temperature of the target protein in the presence of the compound indicates binding.

-

Conclusion and Future Directions

This compound is a molecule with significant therapeutic potential, predicated on the known biological activities of its constituent functional groups. The primary speculative mechanism of action is metalloenzyme inhibition, with potential applications in oncology and inflammatory diseases. The proposed experimental protocols would be the first step in validating these hypotheses.

Future research should focus on:

-

Synthesis and purification of this compound.

-

In vitro screening against a broad panel of metalloenzymes and other relevant biological targets.

-

Cell-based assays to determine the effect on cellular signaling and function.

-

In vivo studies in relevant animal models to assess efficacy and safety.

This speculative whitepaper provides a foundational framework for initiating a comprehensive investigation into the pharmacological profile of this compound.

References

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroxamic acids as pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Amidine - Wikipedia [en.wikipedia.org]

- 11. archivepp.com [archivepp.com]

The Elusive Target: A Technical Review of N-Hydroxy-2-methoxyacetimidamide and the Broader Potential of N-Hydroxy Compounds in Drug Discovery

A diligent search of the current scientific literature reveals a notable absence of specific data on the biological activity, synthesis, and mechanism of action of N-Hydroxy-2-methoxyacetimidamide. This technical guide, therefore, broadens its scope to explore the well-documented biological activities of structurally related N-hydroxy compounds, offering a comprehensive overview for researchers, scientists, and drug development professionals. By examining these analogues, we can infer the potential therapeutic avenues that this compound, and similar novel structures, might pursue.

The Landscape of Bioactive N-Hydroxy Compounds

The N-hydroxy functionality is a key pharmacophore in a variety of biologically active molecules. Its ability to chelate metal ions is a recurring theme in the mechanism of action for many of these compounds, particularly as enzyme inhibitors. The following sections summarize the activities of several classes of N-hydroxy compounds, providing a framework for understanding their potential therapeutic applications.

Inhibition of Metalloproteinases

A significant number of N-hydroxy compounds exhibit potent inhibitory activity against metalloproteinases, a large family of zinc-containing endopeptidases involved in tissue remodeling and implicated in diseases such as cancer and arthritis.

N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides have been identified as potent and selective inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is responsible for the release of the pro-inflammatory cytokine TNF-α. Inhibition of TACE is a therapeutic strategy for inflammatory diseases.

Table 1: In Vitro Activity of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide Analogues

| Compound | pTACE IC50 (nM) | Selectivity vs. MMP-1, -2, -9 | Human Whole Blood Assay (TNFα inhibition) IC50 (µM) |

| Representative Compounds | < 5 | > 300-fold | 0.42 (for compound 2o)[1] |

Derivatives of N-hydroxybutanamide have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which play a role in cancer progression and metastasis. An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown promising inhibitory activity against several MMPs.[2]

Table 2: In Vitro MMP Inhibition by an Iodoaniline Derivative of N1-hydroxy-N4-phenylbutanediamide

| Enzyme | IC50 (µM) |

| MMP-2 | 1 - 1.5[2] |

| MMP-9 | 1 - 1.5[2] |

| MMP-14 | 1 - 1.5[2] |

Inhibition of Other Key Enzymes

The therapeutic potential of N-hydroxy compounds extends beyond metalloproteinases to other critical enzyme families.

N-hydroxy-3-phenyl-2-propenamides are a class of potent inhibitors of human histone deacetylase (HDAC).[3] HDACs are involved in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. One such compound, NVP-LAQ824, has entered human clinical trials.[3]

Table 3: Activity of N-hydroxy-3-phenyl-2-propenamide HDAC Inhibitors

| Assay | Potency |

| Partially Purified HDAC Enzyme Assay IC50 | < 400 nM[3] |

| Cellular Growth Inhibition IC50 | < 750 nM (for selected compounds)[3] |

Novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) have been developed for the treatment of anemia.[4] These compounds stimulate erythropoiesis.

Anticancer and Antibacterial Activity

Beyond enzyme inhibition, various N-hydroxy compounds have demonstrated direct antiproliferative and antibacterial effects.

Novel N-substituted benzimidazole carboxamides bearing methoxy and/or hydroxy groups have shown promising antiproliferative activity against various cancer cell lines.[5]

Table 4: Antiproliferative Activity of Selected N-Benzimidazole-Derived Carboxamides

| Compound | Cell Line | IC50 (µM) |

| 2-hydroxy-4-methoxy-substituted derivative 10 | HCT 116, MCF-7, HEK 293 | 2.2 - 4.4[5] |

| 2-hydroxy-substituted derivative 11 | MCF-7 | 1.2[5] |

| 2-hydroxy-4-methoxy-substituted derivative 12 | MCF-7 | 3.1[5] |

Certain N-benzimidazole-derived carboxamides have also exhibited antibacterial activity, particularly against Gram-positive bacteria.[5]

Table 5: Antibacterial Activity of Selected N-Benzimidazole-Derived Carboxamides

| Compound | Bacterial Strain | MIC (µM) |

| Compound 8 (two hydroxy and one methoxy group) | E. faecalis | 8[5] |

| 3,4,5-trihydroxy-substituted derivative 37 | S. aureus, E. faecalis, E. coli efflux del. | 16[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols described in the cited literature.

TACE Inhibition Assay

The porcine TACE (pTACE) assay is utilized to determine the inhibitory concentration (IC50) of test compounds. The assay typically involves incubating the enzyme with a fluorogenic substrate and measuring the change in fluorescence over time in the presence and absence of the inhibitor.[1]

Human Whole Blood Assay for TNF-α Inhibition

This assay assesses the ability of a compound to inhibit the production of TNF-α in a more physiologically relevant setting. Human whole blood is stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of the test compound. The concentration of TNF-α in the plasma is then measured using an enzyme-linked immunosorbent assay (ELISA).[1]

MMP Inhibition Assay

The inhibitory activity against MMPs can be determined using commercially available kits. These assays often employ a fluorogenic substrate that is cleaved by the active MMP, releasing a fluorescent signal. The IC50 is calculated by measuring the reduction in fluorescence in the presence of the inhibitor.[2]

HDAC Enzyme Inhibition Assay

The inhibitory potency against HDACs is measured using a partially purified enzyme preparation. The assay typically involves a fluorescent substrate that, upon deacetylation by HDAC, can be cleaved by a developer to produce a fluorescent signal. The IC50 is determined by quantifying the inhibition of this signal.[3]

Cell Growth Inhibition Assay

The antiproliferative activity of compounds is assessed using various cancer cell lines. Cells are typically incubated with a range of concentrations of the test compound for a set period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay, such as the MTT or SRB assay, from which the IC50 value can be calculated.[3][5]

In Vivo Tumor Xenograft Studies

To evaluate in vivo efficacy, human tumor cells (e.g., HCT116 colon carcinoma) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor volume and body weight are monitored over time to assess antitumor activity and toxicity.[3]

Visualizing Pathways and Processes

The following diagrams, created using the DOT language, illustrate key concepts relevant to the biological activity of N-hydroxy compounds.

Caption: General mechanism of competitive enzyme inhibition by N-hydroxy compounds.

Caption: A simplified workflow for the discovery and development of N-hydroxy-based therapeutics.

Conclusion and Future Directions

While specific data on this compound remains to be discovered, the broader class of N-hydroxy compounds represents a rich source of potential therapeutic agents. Their proven ability to inhibit key enzymes in various disease pathways, coupled with demonstrated anticancer and antibacterial activities, underscores the importance of continued research in this area. Future efforts should focus on the synthesis and biological evaluation of novel N-hydroxy structures, including this compound, to unlock their full therapeutic potential. A systematic exploration of structure-activity relationships will be crucial in designing next-generation N-hydroxy compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Characterization of N-Hydroxy-2-methoxyacetimidamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for N-Hydroxy-2-methoxyacetimidamide is limited. This guide provides a framework based on established scientific principles and regulatory guidelines for characterizing such compounds. The data presented herein is illustrative to guide experimental design and data presentation.

Introduction

This compound belongs to the class of N-hydroxy amidines, which are of interest in medicinal chemistry due to their potential biological activities, often acting as prodrugs or enzyme inhibitors. A thorough understanding of the solubility and stability of this compound is paramount for its development as a potential therapeutic agent. This technical guide outlines the standard methodologies for determining these critical physicochemical properties.

Solubility Data

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. Solubility is typically determined in various aqueous and organic solvents to support formulation development and non-clinical studies.

Aqueous Solubility

Aqueous solubility is a key determinant of oral bioavailability. The "shake flask" method is a common technique for determining thermodynamic solubility. Measurements should be conducted at different pH values to understand the impact of ionization on solubility, particularly for compounds with acidic or basic functional groups.

Table 1: Illustrative Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Method |

| 1.2 | 37 ± 1 | Data Placeholder | Shake-Flask[1] |

| 4.5 | 37 ± 1 | Data Placeholder | Shake-Flask[1] |

| 6.8 | 37 ± 1 | Data Placeholder | Shake-Flask[1] |

| 7.4 | 37 ± 1 | Data Placeholder | Shake-Flask[1] |

Organic and Pharmaceutical Solvent Solubility

Solubility in organic solvents is important for synthesis, purification, and the development of various dosage forms.

Table 2: Illustrative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | 25 ± 1 | Data Placeholder |

| Propylene Glycol | 25 ± 1 | Data Placeholder |

| Dimethyl Sulfoxide (DMSO) | 25 ± 1 | Data Placeholder |

| Polyethylene Glycol 400 | 25 ± 1 | Data Placeholder |

| Ethyl Acetate | 25 ± 1 | Data Placeholder |

Stability Data

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining re-test periods and recommended storage conditions.[2][3][4]

Solid-State Stability

Solid-state stability is assessed under long-term and accelerated storage conditions as per the International Council for Harmonisation (ICH) guidelines.[2][5][6]

Table 3: Illustrative Solid-State Stability of this compound

| Storage Condition | Duration (Months) | Assay (%) | Appearance |

| 25°C ± 2°C / 60% RH ± 5% RH (Long-term) | 0 | 100.0 | White Crystalline Solid |

| 3 | Data Placeholder | No Change | |

| 6 | Data Placeholder | No Change | |

| 12 | Data Placeholder | No Change | |

| 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) | 0 | 100.0 | White Crystalline Solid |

| 1 | Data Placeholder | No Change | |

| 3 | Data Placeholder | No Change | |

| 6 | Data Placeholder | No Change |

Solution-State Stability

The stability of this compound in solution is crucial for the development of liquid formulations and for understanding its behavior in biological fluids. The susceptibility to hydrolysis across a range of pH values should be evaluated.[6]

Table 4: Illustrative Solution-State Stability of this compound (Aqueous Buffer, 25°C)

| pH | Time (hours) | Initial Assay (%) | Assay (%) at Time (t) | Degradants Observed |

| 1.2 | 24 | 100.0 | Data Placeholder | Data Placeholder |

| 7.4 | 24 | 100.0 | Data Placeholder | Data Placeholder |

| 9.0 | 24 | 100.0 | Data Placeholder | Data Placeholder |

Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[1][7]

-

Preparation: Prepare buffer solutions at the desired pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample from each flask and separate the undissolved solid from the solution by centrifugation or filtration.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Indicating Method and Stress Testing

A stability-indicating analytical method is required to separate the drug substance from its degradation products. Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.[6]

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound to high temperatures (e.g., 60°C).

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.

-

-

Method Development: Develop an HPLC method (or other suitable technique) that can resolve the parent compound from all major degradation products.

-

Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the determination of aqueous solubility using the shake-flask method.

ICH Stability Testing Workflow

Caption: A simplified workflow for conducting stability studies according to ICH guidelines.

Hypothetical Signaling Pathway Inhibition

Given that many N-hydroxy compounds exhibit biological activity through enzyme inhibition, a hypothetical pathway is presented below. For instance, hydroxamates are known inhibitors of metalloenzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

Caption: A potential mechanism of action via inhibition of a key enzyme in a signaling pathway.

References

- 1. who.int [who.int]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. snscourseware.org [snscourseware.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic data for N-Hydroxy-2-methoxyacetimidamide (NMR, IR, Mass Spec)

Spectroscopic Data of N-Hydroxy-2-methoxyacetimidamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published experimental data for this specific compound, this document presents a compilation of characteristic spectroscopic features derived from analogous structures and functional groups. The information herein is intended to serve as a reference for the identification and characterization of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are based on established chemical shift ranges, absorption frequencies, and fragmentation patterns for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| N-H | 1.0 - 5.0 | Broad Singlet | 1H | Chemical shift can vary significantly with solvent and concentration. |

| O-H | 0.5 - 5.0 | Broad Singlet | 1H | Chemical shift is highly dependent on solvent, temperature, and hydrogen bonding. |

| -O-CH₃ | 3.3 - 3.8[1] | Singlet | 3H | Methoxy groups typically appear as sharp singlets in this region.[2] |

| -CH₂ -O- | 3.6 - 4.7[1] | Singlet | 2H | The chemical shift is influenced by the adjacent electronegative oxygen atom.[3] |

| C-CH₃ | 1.8 - 2.7[1] | Singlet | 3H | Protons on a carbon adjacent to a C=N or C=O group are typically in this range. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C =N | 150 - 170 | The chemical shift for the imine carbon is characteristically downfield. |

| -O-C H₃ | 46 - 69[2] | A typical range for a methoxy carbon. |

| -C H₂-O- | 60 - 80[4] | Influenced by the electronegativity of the attached oxygen. |

| C-C H₃ | 10 - 30 | The chemical shift for the methyl carbon attached to the imine carbon. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (N-OH) | 3500 - 3200[5][6] | Strong, Broad | Indicative of the N-hydroxy group, often broadened by hydrogen bonding. |

| N-H Stretch | 3400 - 3250[6] | Medium | Characteristic of the amine group. |

| C-H Stretch (sp³) | 3000 - 2850[6][7] | Medium to Strong | From the methyl and methylene groups. |

| C=N Stretch (Imine) | 1690 - 1630[5][8] | Medium to Weak | A key indicator for the acetimidamide functionality. |

| C-O Stretch (Ether) | 1300 - 1000[9] | Strong | Associated with the methoxy group. |

| N-O Stretch | 950 - 910 | Medium | Characteristic of the N-O bond in the N-hydroxy group. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Fragmentation Pathway | Notes |

| [M+H]⁺ | [C₄H₁₁N₂O₂]⁺ | Protonated molecular ion | Expected in soft ionization techniques like ESI or CI. |

| [M]⁺˙ | [C₄H₁₀N₂O₂]⁺˙ | Molecular ion | Expected in electron ionization (EI). |

| M - 16 | [C₄H₁₀N₂O]⁺˙ | Loss of oxygen | A potential fragmentation for N-hydroxy compounds.[10] |

| M - 17 | [C₄H₉N₂O₂]⁺ | Loss of •OH radical | Common fragmentation for hydroxylated compounds. |

| M - 31 | [C₃H₇N₂O]⁺ | Loss of •OCH₃ radical | Cleavage of the methoxy group. |

| M - 45 | [C₃H₇N₂]⁺ | Loss of •CO₂H radical | A more complex rearrangement and fragmentation. |

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solid/Liquid Sample (Thin Film): A few drops of a concentrated solution of the sample in a volatile solvent are placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

-

-

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): Used for volatile compounds, typically in GC-MS. It is a hard ionization technique that causes extensive fragmentation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization techniques commonly used in LC-MS, which typically result in the observation of the protonated molecular ion with less fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular weight and fragmentation pattern are analyzed to deduce the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Characterization of a Compound.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. eng.uc.edu [eng.uc.edu]

- 10. jonathandgough.com [jonathandgough.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of various N-hydroxy compounds. These molecules, characterized by the presence of a hydroxyl group attached to a nitrogen atom, play crucial roles in numerous chemical and biological processes. This document offers detailed experimental protocols for the synthesis of key N-hydroxy compounds, presents quantitative data in structured tables for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Synthesis of N-Hydroxy Compounds

The introduction of a hydroxyl group onto a nitrogen atom can be achieved through various synthetic strategies, depending on the target molecule's nature. This section details the synthesis of several important classes of N-hydroxy compounds.

N-Hydroxysuccinimide (NHS)

N-Hydroxysuccinimide is a vital reagent in organic synthesis, particularly for the activation of carboxylic acids in peptide synthesis.[1]

Synthesis of N-Hydroxysuccinimide:

A common and efficient method for the synthesis of N-Hydroxysuccinimide involves the reaction of succinic anhydride with hydroxylamine hydrochloride.[2]

Experimental Protocol: Synthesis of N-Hydroxysuccinimide

-

Materials: Succinic anhydride (1.0 mole, 100 g), hydroxylamine hydrochloride.

-

Procedure:

-

Combine succinic anhydride and hydroxylamine hydrochloride in a 1-liter flask.

-

Place the flask on a rotary evaporator and heat the contents using a silicone oil bath to approximately 125°C, at which point fusion and gas evolution will occur.

-

Remove volatile byproducts under vacuum with a water aspirator, collecting them in a Dry Ice trap.

-

After the reaction subsides, cool the flask to about 100°C and add 150 ml of boiling water to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool to room temperature, and then chill in an ice bath to induce crystallization.

-

Collect the crystalline N-hydroxysuccinimide by filtration, wash with cold water, and air dry.

-

-

Purification: The crude product can be recrystallized from 1-butanol to yield a product with a melting point of 93-95°C.[2]

N-Hydroxyureas

N-Hydroxyureas are a class of compounds with significant biological activity, including use as an anticancer agent. Their synthesis can be achieved by reacting amines with specific carbamates followed by deprotection.[3]

Synthesis of N-Hydroxyurea:

A convenient method for the synthesis of N-hydroxyureas involves the treatment of amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate to form O-benzyl protected N-hydroxyureas, which are then deprotected via hydrogenation.[3]

Experimental Protocol: Synthesis of N-Hydroxyurea

-

Materials: Hydroxylamine hydrochloride (0.3 mole, 20.8 g), sodium hydroxide (0.5 mole, 20.6 g), ethyl carbamate (0.25 mole, 22.26 g), concentrated hydrochloric acid, absolute ethanol.

-

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium hydroxide in 100 ml of water.

-

Add ethyl carbamate to the solution.

-

Allow the solution to stand at room temperature for 3 days.

-

Cool the solution in an ice bath and carefully neutralize with concentrated hydrochloric acid.

-

If any insoluble matter is present, filter the solution.

-

Extract the aqueous solution with ether.

-

Evaporate the aqueous phase under reduced pressure at a temperature not exceeding 50–60°C.

-

Extract the dry residue with 100 ml of boiling absolute ethanol and filter the hot solution.

-

Upon cooling, a first crop of hydroxyurea will crystallize (6-8 g).

-

Extract the saline residue again with 50 ml of boiling absolute ethanol.

-

Concentrate the filtrate from the second extraction and the mother liquor from the first crystallization to obtain a second crop of product (4-6 g).

-

-

Yield: 10–14 g (53–73%) of white crystals with a melting point of 137–141°C (decomposition).[4]

-

Purification: The product can be recrystallized from absolute ethanol.[4]

N-Hydroxyamides

N-hydroxyamides, also known as hydroxamic acids, are present in various natural products and exhibit a range of biological activities. A general synthesis involves the reaction of an isatoic anhydride with a hydroxamic acid.[2]

Synthesis of 2-Amino-N-hydroxy-N-acetylbenzamide:

This one-pot synthesis proceeds at room temperature in acetonitrile.[2]

Experimental Protocol: Synthesis of 2-Amino-N-hydroxy-N-acetylbenzamide

-

Materials: Isatoic anhydride (1 mmol), acetohydroxamic acid (1 mmol), acetonitrile (10 mL), ethanol.

-

Procedure:

-

In a 50-ml round-bottomed flask, combine isatoic anhydride and acetohydroxamic acid.

-

Add 10 mL of acetonitrile.

-

Stir the mixture magnetically at room temperature for approximately 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 4:6 ethyl acetate/n-hexane eluent.

-

Upon completion, filter the crude product.

-

Purify the product by recrystallization from ethanol.[2]

-

N-Hydroxy-N-Methyl Fattyamide

This class of N-hydroxyamides can be synthesized from readily available starting materials like palm oil.

Synthesis of N-Hydroxy-N-Methyl Fattyamide (HMFA):

The synthesis is achieved by refluxing palm oil with N-methyl hydroxylamine in hexane.[5]

Experimental Protocol: Synthesis of N-Hydroxy-N-Methyl Fattyamide (HMFA)

-

Materials: Palm oil, N-methyl hydroxylamine, hexane.

-

Procedure:

-

Dissolve palm oil in hexane with N-methyl hydroxylamine in a thermostated round-bottom flask equipped with a water-cooled condenser and a mechanical stirrer.

-

Reflux the mixture at the boiling point of hexane for 16 hours.

-

After the reaction is complete (indicated by a color change to green upon testing with copper(II)), dissolve the product in hot hexane and separate it from the bottom layer using a separating funnel.

-

Cool the hexane phase in an ice bath for 4 hours to crystallize the HMFA.

-

Filter the product, wash it three times with hexane, and dry it in a vacuum desiccator over phosphorus pentoxide.[5]

-

N-Hydroxythiourea

N-Hydroxythioureas are another class of N-hydroxy compounds with potential biological activities.

Synthesis of N-Hydroxythiourea:

A representative synthesis involves the conversion of an amine to an isothiocyanate, followed by reaction with hydroxylamine and subsequent deprotection.[6]

Experimental Protocol: Synthesis of N-Hydroxythiourea

-

Materials: 2,4-dimethoxybenzylamine, thiocarbonyl diimidazole, hydroxylamine, trifluoroacetic acid.

-

Procedure:

-

Convert 2,4-dimethoxybenzylamine into the corresponding isothiocyanate using thiocarbonyl diimidazole.

-

Treat the resulting isothiocyanate with hydroxylamine.

-

Remove the 2,4-dimethoxybenzyl (DMB) protecting group using trifluoroacetic acid to yield N-hydroxythiourea.[6]

-

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of various N-hydroxy compounds.

Table 1: Synthesis of N-Hydroxysuccinimide

| Starting Materials | Reaction Conditions | Yield | Melting Point (°C) | Reference |

| Succinic anhydride, Hydroxylamine hydrochloride | Heat to 125°C | - | 93-95 | [2] |

Table 2: Synthesis of N-Hydroxyurea

| Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Hydroxylamine hydrochloride, Sodium hydroxide, Ethyl carbamate | Room temperature, 3 days | 53-73 | 137-141 (dec.) | [4] |

Table 3: Synthesis of 2-Amino-N-hydroxybenzamide Derivatives

| Product | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 3a | 3 | 95 | 85–87 | [7] |

| 3b | 3.5 | 95 | 90–92 | [7] |

| 3c | 4 | 96 | 136–138 | [7] |

| 3d | 3.5 | 98 | 109–111 | [7] |

| 3e | 4 | 98 | 149–151 | [7] |

| 3f | 4.5 | 97 | 155–157 | [7] |

| 3g | 4 | 98 | 144–146 | [7] |

| 3h | 4.5 | 96 | 163–165 | [7] |

| 3i | 4 | 98 | 131–133 | [7] |

| 3j | 4.5 | 97 | 160–162 | [7] |

Table 4: Characterization Data for N-Hydroxybenzamide

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [8] |

| Molecular Weight | 137.138 g/mol | [8] |

| Melting Point | 126-130 °C | [8] |

Biological Pathways and Experimental Workflows

N-hydroxy compounds are implicated in various biological processes and are utilized in several experimental workflows. This section provides visualizations of these relationships.

Mechanism of Action of Hydroxyurea

Hydroxyurea is an inhibitor of the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. By inhibiting this enzyme, hydroxyurea selectively halts DNA replication, leading to cell death in the S phase of the cell cycle.[1][9][10][11]

Caption: Mechanism of action of hydroxyurea in inhibiting DNA synthesis.

N-Hydroxysuccinimide Ester Crosslinking Workflow

N-hydroxysuccinimide (NHS) esters are widely used as amine-reactive crosslinking agents to conjugate molecules containing primary amines, such as proteins.[12][13][14]

Caption: Workflow for protein crosslinking using an NHS-ester reagent.

References

- 1. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of hydroxyurea. | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. Synthesis of N-hydroxythiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]

- 11. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

A Prospective Technical Guide on the Discovery and Initial Characterization of N-Hydroxy-2-methoxyacetimidamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Hydroxy-2-methoxyacetimidamide is a compound for which there is limited to no specific information available in the public domain. This technical guide is a prospective document that outlines a proposed synthesis, characterization, and potential biological evaluation based on established chemical principles and data from structurally analogous compounds. The experimental protocols and data presented herein are theoretical and require experimental validation.

Introduction

N-hydroxyimidamides, also known as amidoximes, are a class of organic compounds characterized by the functional group RC(=NOH)NH₂. These moieties are recognized for their ability to act as bioisosteres of carboxylic acids and as effective chelating agents for metal ions in biological systems. This has led to their investigation in a variety of therapeutic areas, including as inhibitors of enzymes such as histone deacetylases (HDACs), and as antimicrobial and antiproliferative agents.[1] The introduction of a 2-methoxy group could potentially influence the compound's pharmacokinetic and pharmacodynamic properties through alterations in polarity, metabolic stability, and hydrogen bonding capacity.

This guide provides a comprehensive, albeit prospective, overview of the synthesis, initial characterization, and potential biological significance of this compound.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process, commencing with the synthesis of the key intermediate, 2-methoxyacetonitrile, followed by its conversion to the target N-hydroxyimidamide.

2.1. Synthesis of 2-Methoxyacetonitrile

A common method for the synthesis of α-alkoxy nitriles is the reaction of an α-halo nitrile with an alkoxide. For 2-methoxyacetonitrile, a plausible route involves the reaction of chloroacetonitrile with sodium methoxide.

Experimental Protocol: Synthesis of 2-Methoxyacetonitrile

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium methoxide (prepared by carefully dissolving 2.3 g of sodium in 50 mL of anhydrous methanol).

-

Reaction Execution: The solution is cooled to 0 °C in an ice bath. Chloroacetonitrile (7.55 g, 0.1 mol) is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure. The resulting residue is partitioned between diethyl ether (100 mL) and water (50 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude 2-methoxyacetonitrile is then purified by fractional distillation (boiling point: 118-119 °C) to yield the pure product.[2]

2.2. Synthesis of this compound

The conversion of a nitrile to an N-hydroxyimidamide is typically achieved by reaction with hydroxylamine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A 100 mL round-bottom flask is charged with 2-methoxyacetonitrile (7.1 g, 0.1 mol) and ethanol (50 mL).

-

Reaction Execution: An aqueous solution of hydroxylamine (50% w/w, 6.6 g, 0.1 mol) is added to the stirred solution. The reaction mixture is heated to reflux for 4 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

2.3. Overall Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Proposed Initial Characterization

The initial characterization of the synthesized this compound would involve determining its physicochemical properties and confirming its structure using various spectroscopic techniques.

3.1. Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₃H₈N₂O₂ |

| Molecular Weight | 104.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (to be determined experimentally) |

| Boiling Point | Not available (likely to decompose upon heating) |

| Predicted logP | -1.2 (estimation) |

| Predicted Solubility | Soluble in water and polar organic solvents |

3.2. Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | δ ~ 8.7 (s, 1H, -NOH), δ ~ 5.5 (s, 2H, -NH₂), δ ~ 4.0 (s, 2H, -CH₂-), δ ~ 3.3 (s, 3H, -OCH₃) |

| ¹³C NMR (in DMSO-d₆) | δ ~ 150 (-C=NOH), δ ~ 70 (-CH₂-), δ ~ 58 (-OCH₃) |

| IR (Infrared) (KBr) | ν ~ 3400-3200 cm⁻¹ (N-H and O-H stretching), ν ~ 1650 cm⁻¹ (C=N stretching), ν ~ 1100 cm⁻¹ (C-O stretching) |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z 105.06, [M+Na]⁺ at m/z 127.04 |

Potential Biological Activity and Signaling Pathways

Based on the known biological activities of structurally related N-hydroxy compounds, this compound could be a candidate for investigation in several therapeutic areas.

4.1. Postulated Biological Activities

-

Enzyme Inhibition: The N-hydroxyimidamide moiety is a known zinc-binding group, making it a potential inhibitor of zinc-containing enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

-

Antiproliferative Activity: Many N-hydroxy compounds have demonstrated antiproliferative effects against various cancer cell lines.[1]

-

Antimicrobial Activity: The ability to chelate metal ions essential for microbial growth suggests potential antibacterial and antifungal properties.

4.2. Proposed Signaling Pathway for Investigation

Given the prevalence of N-hydroxy compounds as HDAC inhibitors, a primary avenue of investigation would be their effect on the HDAC signaling pathway. HDACs play a crucial role in the epigenetic regulation of gene expression by deacetylating histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis.

Caption: Proposed mechanism of action via HDAC inhibition.

Conclusion

While this compound remains a theoretically conceived molecule, this guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established chemical transformations. The predicted characterization data offers a benchmark for structural confirmation. Furthermore, the postulated biological activities and mechanisms of action, drawn from analogous compounds, suggest that this compound could be a valuable lead compound in drug discovery, particularly in the fields of oncology and infectious diseases. Rigorous experimental work is now required to validate these hypotheses and to fully elucidate the chemical and biological properties of this novel compound.

References

Theoretical Insights into the Molecular Structure of N-Hydroxy-2-methoxyacetimidamide: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the structure and electronic properties of N-Hydroxy-2-methoxyacetimidamide. In the absence of direct experimental or computational studies on this specific molecule, this document synthesizes methodologies and insights from research on structurally related compounds, particularly N-hydroxy amidines and acetimidamides. This paper outlines the key computational protocols, presents representative data in a structured format, and visualizes the theoretical workflow, offering a foundational understanding for researchers and professionals in drug development and computational chemistry. The insights derived from such theoretical studies are pivotal for understanding molecular stability, reactivity, and potential biological activity.

Introduction

This compound is a molecule of interest due to the presence of the N-hydroxy amidine (amidoxime) functional group, which is a known pharmacophore and a common structural motif in medicinal chemistry. N-hydroxy amidines can act as prodrugs for amidines, which are strongly basic and often exhibit poor absorption. The corresponding N-hydroxylated forms are less basic, allowing for better gastrointestinal absorption before being metabolically reduced to the active amidine form.[1][2] The inclusion of a methoxy group at the 2-position introduces further complexity and potential for specific interactions, making a detailed understanding of its three-dimensional structure and electronic properties crucial for drug design and development.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful avenue to investigate the molecular properties of such compounds at the atomic level. These methods allow for the prediction of stable conformations, geometric parameters, electronic charge distribution, and spectroscopic signatures. This guide will detail the typical computational workflow and expected results from a theoretical investigation of this compound.

Computational Methodologies

The foundation of a theoretical study on a molecule like this compound lies in the application of quantum chemical calculations. The primary method discussed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the global minimum on the potential energy surface.

Protocol:

-

Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers arising from the rotation around single bonds.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization. A widely used and reliable method for this is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[3] The "++" indicates the inclusion of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the electron distribution.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Tautomerism Analysis

N-hydroxy amidines can exist in two tautomeric forms: the amide oxime and the imino hydroxylamine.[3] Theoretical calculations are essential to determine the relative stability of these tautomers.

Protocol:

-

Optimization of Tautomers: The geometries of both the amide oxime and imino hydroxylamine tautomers of this compound are optimized using the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Energy Comparison: The relative energies (including ZPVE corrections) of the tautomers are compared. Studies on related N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable by 4-10 kcal/mol.[3]

-

Transition State Search: To understand the kinetics of tautomerization, a transition state search (e.g., using the QST3 method) is performed to locate the energy barrier between the tautomers. The barrier for uncatalyzed tautomerization is typically high (33-71 kcal/mol), suggesting that interconversion is slow at room temperature.[3]

Electronic Property Calculations

Once the most stable structure is identified, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

Protocol:

-

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms, providing insight into the electrostatic potential and identifying potential sites for electrophilic or nucleophilic attack.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the electron density surface. This map helps in identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

Predicted Molecular Structure and Properties

The following tables summarize the kind of quantitative data that would be obtained from a DFT study of this compound at the B3LYP/6-311++G(d,p) level of theory. The values are representative and based on studies of similar molecules.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=N | ~1.28 Å |

| C-N | ~1.36 Å | |

| N-O | ~1.41 Å | |

| C-C | ~1.52 Å | |

| C-O (methoxy) | ~1.43 Å | |

| Bond Angles | O-N-C | ~110° |

| N-C-N | ~125° | |

| C-C-N | ~115° | |

| Dihedral Angles | H-O-N-C | ~180° (trans) or ~0° (cis) |

| N-C-C-O | Varies with conformation |

Table 2: Predicted Electronic Properties

| Property | Value |

| Dipole Moment | ~2.5 - 3.5 Debye |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ 1.5 eV |

| HOMO-LUMO Gap | ~ 8.0 eV |

| Relative Energy of Tautomers | Amide oxime more stable by ~5 kcal/mol |

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (e) |

| O (hydroxy) | ~ -0.65 |

| N (hydroxy) | ~ -0.20 |

| C (imidamide) | ~ +0.35 |

| N (amino) | ~ -0.80 |

| O (methoxy) | ~ -0.55 |

Visualizing the Computational Workflow and Molecular Relationships

Graphviz diagrams are provided to illustrate the logical flow of a theoretical study and the tautomeric relationship within this compound.

Caption: Workflow for theoretical analysis of molecular structures.

Caption: Tautomeric relationship in N-hydroxy amidines.

Conclusion